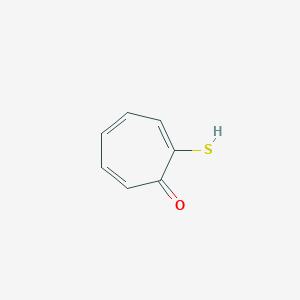
2-Sulfanylcyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfanylcyclohepta-2,4,6-trien-1-one, also known as tropolone, is an organic compound with the molecular formula C₇H₆O₂. It is a derivative of tropone, featuring a hydroxyl group adjacent to a ketone group on a seven-membered carbon ring with three conjugated double bonds. This compound is notable for its aromatic properties and is relatively uncommon in natural products .
Vorbereitungsmethoden
The synthesis of 2-Sulfanylcyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination . Industrial production methods typically involve these synthetic routes, optimized for large-scale production.
Analyse Chemischer Reaktionen
2-Sulfanylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with the compound reacting with halogens and other nucleophiles.
Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions. Major products formed from these reactions include benzoic acid and other aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-Sulfanylcyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Sulfanylcyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and functional groups. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating these details .
Vergleich Mit ähnlichen Verbindungen
2-Sulfanylcyclohepta-2,4,6-trien-1-one can be compared to other similar compounds such as:
Tropone: Lacks the hydroxyl group and has different reactivity and properties.
Cycloheptatriene: The parent compound without the ketone and hydroxyl groups.
Tropolone derivatives: Compounds with various substitutions on the tropolone ring, exhibiting different chemical and biological properties.
These comparisons highlight the unique features of this compound, particularly its aromaticity and functional groups, which contribute to its distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
1073-38-7 |
|---|---|
Molekularformel |
C7H6OS |
Molekulargewicht |
138.19 g/mol |
IUPAC-Name |
2-sulfanylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6OS/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H,8,9) |
InChI-Schlüssel |
DNBQDZRBEGFUEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=O)C=C1)S |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

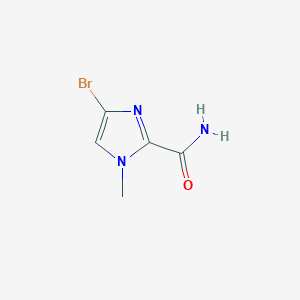

![5-bromo-3-(6-methyl-1H-benzo[d]imidazol-2-yl)pyrazin-2-amine](/img/structure/B8506443.png)
![Benzo[f][1,7]naphthyridin-5-amine](/img/structure/B8506451.png)
![1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-,methyl ester](/img/structure/B8506458.png)
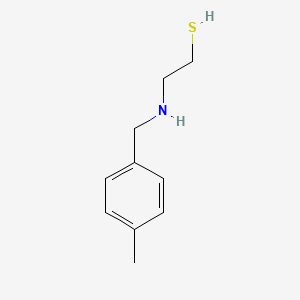
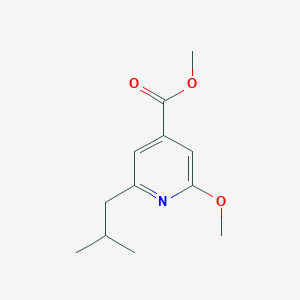
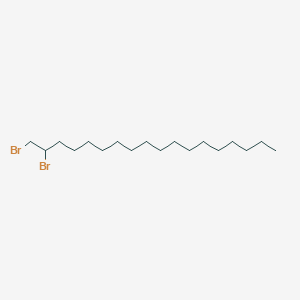
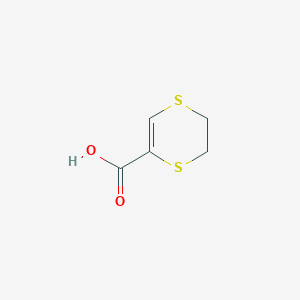
![2-Vinyl-[1,4]dioxane-2-carboxylic acid methyl ester](/img/structure/B8506480.png)
![tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B8506496.png)



